N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 681268-71-3
Cat. No.: VC7321858
Molecular Formula: C18H14FN3OS
Molecular Weight: 339.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681268-71-3 |
|---|---|
| Molecular Formula | C18H14FN3OS |
| Molecular Weight | 339.39 |
| IUPAC Name | N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |
| Standard InChI Key | MZZSVADFZYBURJ-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS No. 681268-71-3) is characterized by the molecular formula C₁₈H₁₄FN₃OS and a molecular weight of 339.39 g/mol. Its IUPAC name, N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, reflects the integration of three key structural components:
-
A thieno[3,4-c]pyrazole core, a bicyclic system fusing a thiophene ring with a pyrazole ring.
-
A benzamide group attached at the pyrazole’s 3-position.
-
A 4-fluorophenyl substituent at the pyrazole’s 2-position.
The compound’s SMILES representation, C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4, and InChIKey, MZZSVADFZYBURJ-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features. The fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the benzamide moiety contributes to hydrogen bonding interactions .
Synthesis and Optimization
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions, as outlined below:
Key Synthetic Steps
-
Formation of the Thieno[3,4-c]pyrazole Core:
-
Cyclization of 3-bromothiophene derivatives with hydrazine hydrate under reflux conditions generates the pyrazole ring.
-
Subsequent sulfur incorporation via thiophene ring closure completes the bicyclic system.
-
-
Introduction of the 4-Fluorophenyl Group:
-
Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the fluorophenyl substituent to the pyrazole’s 2-position.
-
-
Benzamide Coupling:
-
Amidation reactions between the pyrazole-3-amine intermediate and benzoyl chloride yield the final product.
-
Reaction Conditions
-
Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for coupling reactions.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.
-
Temperature: Reactions typically proceed at 80–100°C to optimize yield and purity.
| Parameter | Value/Details |
|---|---|
| Yield | 45–60% (dependent on step optimization) |
| Purity | >95% (HPLC-confirmed) |
| Key Intermediate | 5-Bromo-1H-thieno[3,4-c]pyrazol-3-amine |
Biological Activity and Mechanistic Insights
Pharmacological Properties
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits promising bioactivity, as inferred from structural analogs and preliminary studies:
-
Anti-Inflammatory Activity:
Thieno[3,4-c]pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) production, with IC₅₀ values in the nanomolar range . -
Anticancer Potential:
These compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) by modulating Bcl-2/Bax ratios and caspase-3 activation. -
Analgesic Effects:
In vivo models demonstrate reduced nociceptive response in thermal and chemical pain assays.
Mechanism of Action
The fluorophenyl and benzamide groups synergistically enhance target binding:
-
The fluorine atom increases electronegativity, improving interactions with enzymatic active sites.
-
The benzamide moiety forms hydrogen bonds with residues like Arg132 in COX-2 .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related derivatives:
Applications and Future Directions
Current Applications
-
Drug Discovery: Serves as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
-
Chemical Probes: Used to study kinase signaling pathways, particularly those involving GSK-3β and CDK5 .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume